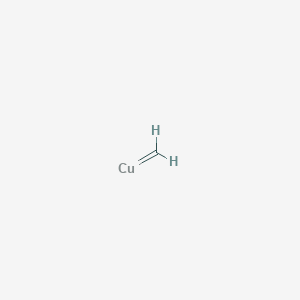
1,2-Dichloro-N,N-dimethylethen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-N,N-dimethylethen-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an ethene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-N,N-dimethylethen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with handling chlorinated compounds.
化学反应分析
Types of Reactions: 1,2-Dichloro-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of simpler amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Oxidized derivatives such as N-oxides or chlorinated oxides.
Reduction Reactions: Reduced amine derivatives with fewer chlorine atoms.
科学研究应用
1,2-Dichloro-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of other chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1,2-dichloro-N,N-dimethylethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
1,2-Dichloroethane: A chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.
N,N-Dimethylethylamine: An amine used in organic synthesis and as a catalyst.
2-Chloro-N,N-dimethylethylamine: A related compound with similar chemical properties.
Uniqueness: 1,2-Dichloro-N,N-dimethylethen-1-amine is unique due to the presence of both chlorine atoms and a dimethylamino group on an ethene backbone
属性
CAS 编号 |
109572-06-7 |
|---|---|
分子式 |
C4H7Cl2N |
分子量 |
140.01 g/mol |
IUPAC 名称 |
1,2-dichloro-N,N-dimethylethenamine |
InChI |
InChI=1S/C4H7Cl2N/c1-7(2)4(6)3-5/h3H,1-2H3 |
InChI 键 |
FMYIILMTUIASQZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


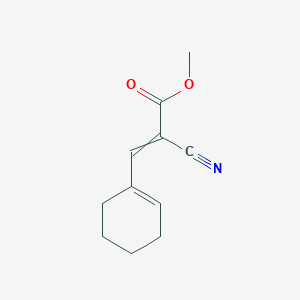
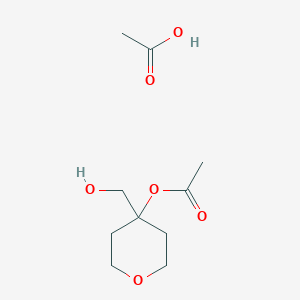
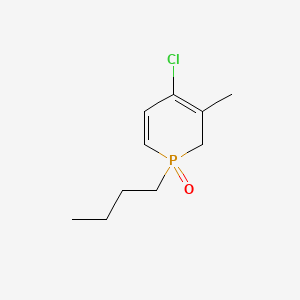
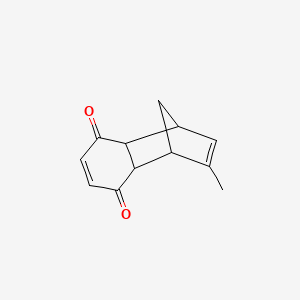
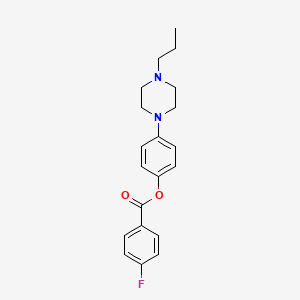
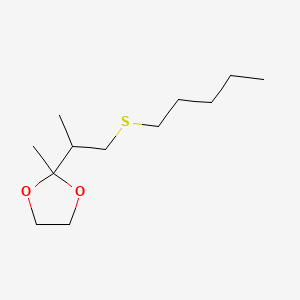
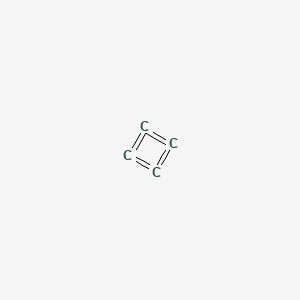
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
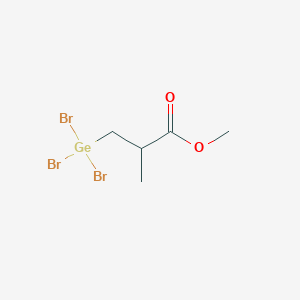
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)

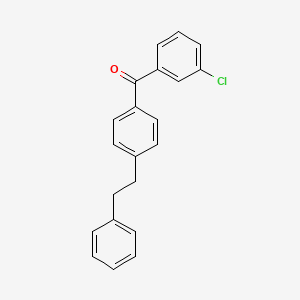
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
